6-(Cyclopentylamino)pyridazin-3-ol
Overview
Description
Molecular Structure Analysis
The molecular structure of 6-(Cyclopentylamino)pyridazin-3-ol consists of a pyridazine ring fused to a cyclopentyl ring. The molecular formula is C9H13N3O.Scientific Research Applications
Synthesis and Chemical Reactivity
Pyridazinone derivatives are central to numerous synthetic routes aimed at producing pharmacologically active compounds. For instance, Johnston et al. (2008) detailed concise routes to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones via cycloaddition and subsequent condensation reactions, highlighting the scaffold's utility in drug synthesis Johnston et al., 2008. This work underscores the adaptability of pyridazinone cores in creating diverse bioactive molecules.
Materials Science and Coordination Chemistry
Wang et al. (2007) synthesized novel linear heptacobalt(II) metal string complexes using pyrazine-modulated oligo-α-pyridylamido ligands, including derivatives similar in structure to 6-(Cyclopentylamino)pyridazin-3-ol. These complexes exhibit unique magnetic and electrochemical properties, suggesting potential applications in materials science and nanotechnology Wang et al., 2007.
Fluorescent Probes for Cellular Imaging
Derivatives of pyridazinone, such as Pyridazino-1,3a,6a-triazapentalenes (PyTAP), have been developed as versatile fluorescent probes. These compounds, including those structurally related to this compound, demonstrate promising fluorescent properties suitable for cellular imaging, showcasing the broader utility of pyridazinone derivatives in bioimaging and diagnostic applications Sirbu et al., 2021.
Corrosion Inhibition
Pyridazine derivatives, closely related to this compound, have been investigated for their corrosion inhibition properties. Mashuga et al. (2017) explored the inhibitory effect of such derivatives on the corrosion of mild steel in acidic media, suggesting potential industrial applications in protecting metals from corrosion Mashuga et al., 2017.
Mechanism of Action
Target of Action
Pyridazinone derivatives, which include 6-(cyclopentylamino)pyridazin-3-ol, have been found to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It has been noted that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs . This suggests that this compound may have favorable ADME properties.
Result of Action
Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Properties
IUPAC Name |
3-(cyclopentylamino)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c13-9-6-5-8(11-12-9)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZVNQDGNIORH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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